
3-(4-(BenZyloxy)-2-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a benzyloxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-2-fluorobenzaldehyde.
Condensation Reaction: This intermediate undergoes a condensation reaction with a suitable pyridine derivative under basic conditions.
Cyclization: The resulting product is then cyclized to form the desired pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the pyridine ring or benzyloxy group.
Substitution: Various substituted pyridine or benzene derivatives.
Scientific Research Applications
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoropyridine: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(4-(Benzyloxy)phenyl)pyridine: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14FNO |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-(2-fluoro-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2 |
InChI Key |
BDWISRBWUQAFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


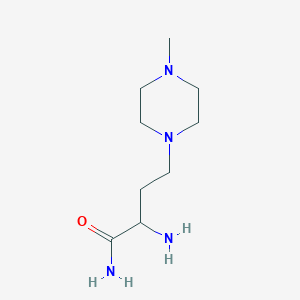
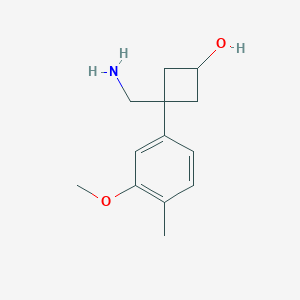
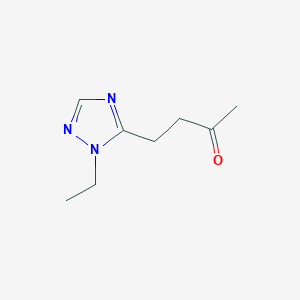
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)


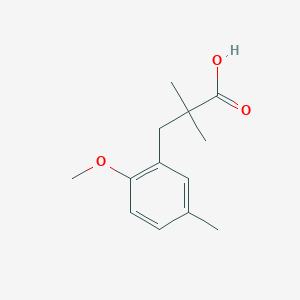
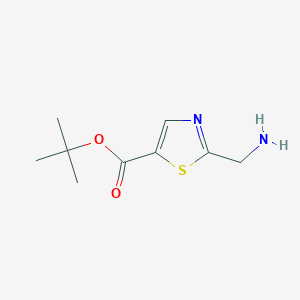


![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)


